2-(2-Azidoethoxy)-5-methylbenzoic acid
Description
BenchChem offers high-quality 2-(2-Azidoethoxy)-5-methylbenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Azidoethoxy)-5-methylbenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(2-azidoethoxy)-5-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O3/c1-7-2-3-9(8(6-7)10(14)15)16-5-4-12-13-11/h2-3,6H,4-5H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJNWKXCDZUTZLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCN=[N+]=[N-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301272469 | |
| Record name | Benzoic acid, 2-(2-azidoethoxy)-5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301272469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2096985-51-0 | |
| Record name | Benzoic acid, 2-(2-azidoethoxy)-5-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2096985-51-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 2-(2-azidoethoxy)-5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301272469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Reactivity profile of 2-(2-Azidoethoxy)-5-methylbenzoic acid in bioconjugation
Technical Monograph: Reactivity Profile of 2-(2-Azidoethoxy)-5-methylbenzoic Acid in Bioconjugation
Executive Summary: Molecular Architecture
2-(2-Azidoethoxy)-5-methylbenzoic acid represents a specialized class of heterobifunctional linkers designed for "Click-first" or "Click-late" bioconjugation strategies. Unlike standard PEGylated crosslinkers, this molecule features a rigid aromatic core (benzoic acid) substituted with a short alkyl-azide tether and a methyl group.
This specific architecture dictates a unique reactivity profile governed by two opposing forces:[1]
-
The Ortho-Effect (Steric & Electronic): The bulky 2-azidoethoxy group at the ortho position relative to the carboxylic acid influences the kinetics of amide coupling.
-
The 5-Methyl Inductive Effect: The electron-donating methyl group at the meta position (relative to the acid) modulates the electron density of the aromatic ring, stabilizing the molecule against non-specific degradation but potentially reducing the electrophilicity of activated esters compared to nitro- or fluoro-substituted analogs.
Target Audience Utility: This guide is engineered for medicinal chemists and chemical biologists utilizing this reagent to introduce a bioorthogonal azide handle onto amine-bearing pharmacophores or lysine residues of proteins.
Physicochemical & Reactivity Analysis
The Carboxylic Acid Handle (Amine Targeting)
The primary conjugation site is the benzoic acid moiety. However, this is not a standard aliphatic acid.
-
Reactivity: The carboxylic acid is electronically coupled to the benzene ring. To react with amines (e.g., Lysine
-NH or N-terminal -NH ), it requires activation to an NHS-ester, TFP-ester, or acyl chloride. -
The "Ortho-Alkoxy" Constraint: The oxygen atom at the 2-position (ortho) creates a field effect that increases the acidity (lower pKa) of the carboxylic acid compared to 3- or 4-substituted isomers. However, the ethylene-azide chain creates steric hindrance around the carbonyl carbon.
-
Implication: Standard EDC/NHS coupling protocols may exhibit slower kinetics. High-efficiency coupling agents like HATU or PyBOP are recommended over carbodiimides alone to overcome the steric barrier during the activation step.
-
The Azide Handle (Bioorthogonal Click)
The 2-azidoethoxy group presents a primary alkyl azide.
-
Stability: Unlike aryl azides (which are photolabile and form nitrenes), this alkyl azide is chemically stable at physiological pH and ambient light.
-
Reactivity: It participates efficiently in:
-
CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition): Rapid reaction with terminal alkynes.
-
SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition): Reaction with cyclooctynes (e.g., DBCO, BCN).
-
-
Linker Length: The short ethoxy spacer (
) places the azide in close proximity to the protein/drug surface. This minimizes the "floppiness" associated with long PEG chains but may limit accessibility if the attachment site is buried in a hydrophobic pocket.
Strategic Workflows & Visualizations
Workflow A: The "Activate-Then-Click" Strategy
This is the standard route for labeling proteins. The benzoic acid is first activated to an NHS ester, isolated (optional but recommended), reacted with the protein, and finally subjected to click chemistry.
Figure 1: Step-wise conjugation workflow ensuring preservation of the azide functionality during amine coupling.
Detailed Experimental Protocols
Protocol 1: High-Efficiency Activation (HATU Method)
Use this method if EDC/NHS yields are low due to the ortho-steric hindrance.
Reagents:
-
2-(2-Azidoethoxy)-5-methylbenzoic acid (10 mM stock in dry DMSO).
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
-
DIPEA (N,N-Diisopropylethylamine).
Procedure:
-
Activation: In a microcentrifuge tube, mix the benzoic acid derivative (1 equiv) with HATU (1.1 equiv) and DIPEA (2.5 equiv) in dry DMF or DMSO.
-
Incubation: Vortex and incubate at Room Temperature (RT) for 15–20 minutes. The solution should turn slightly yellow. Note: This pre-activation forms the highly reactive OAt-ester, which is less sensitive to steric hindrance than NHS esters.
-
Coupling: Add the activated mixture immediately to the amine-substrate solution.
-
For Small Molecules: Perform in DMF/DCM.
-
For Proteins: Add to protein in PBS (pH 7.4). Ensure organic solvent concentration <10% (v/v) to prevent precipitation.
-
-
Reaction: Incubate for 2–4 hours at RT or overnight at 4°C.
-
Purification: Desalt via size-exclusion chromatography (proteins) or HPLC (small molecules).
Protocol 2: Copper-Free Click Chemistry (SPAAC)
Use this for live-cell applications or sensitive proteins where copper toxicity is a concern.
Reagents:
-
Azide-labeled conjugate (from Protocol 1).
-
DBCO-functionalized Payload (Fluorophore, Drug, or PEG).
Procedure:
-
Stoichiometry: Calculate the concentration of azide groups on your conjugate. Use a 1.5x to 5x molar excess of DBCO-Payload over Azide.
-
Reaction: Mix the Azide-conjugate and DBCO-Payload in aqueous buffer (PBS) or mixed solvent (PBS/DMSO).
-
Kinetics: Incubate at RT for 4–16 hours.
-
Critical Insight: The reaction rate is governed by the ring strain of the cyclooctyne. Since the azide is on a short ethoxy linker, ensure the DBCO reagent has a long spacer (PEG4 or PEG13) to prevent steric clash between the two rigid cores.
-
-
Quenching: Optional. Add excess soluble azide (e.g., 3-azidopropanol) to scavenge unreacted DBCO if purification is difficult.
Critical Quality Attributes (CQA) & Troubleshooting
| Parameter | Observation | Technical Insight & Solution |
| Solubility | Precipitates in aqueous buffer. | The 5-methyl and benzoic core are hydrophobic. Solution: Dissolve in DMSO at 10-50 mM first. Do not exceed 10% DMSO in the final protein mixture. |
| Coupling Efficiency | Low yield of amide bond. | The ortho-ethoxy group blocks the trajectory of the incoming amine. Solution: Switch from EDC/NHS to HATU/HOAt (Protocol 1) or increase reaction time to 18h. |
| Hydrolysis | Activated ester degrades rapidly. | Benzoate esters are generally more stable than aliphatic esters, but pH > 8.5 accelerates hydrolysis. Solution: Keep conjugation pH between 7.2 and 8.0. |
| UV Quantification | Unusual absorbance spectra. | The benzoic acid core absorbs in the UV range (approx. 240-280 nm). Solution: Correct protein concentration measurements (A280) using the extinction coefficient of the linker (determine experimentally, typically |
Mechanistic Diagram: The Ortho-Effect
The following diagram illustrates the steric environment that necessitates specific activation protocols.
Figure 2: Steric and electronic map of the reaction center. The 2-position substituent physically impedes the amine approach, requiring high-energy activation (HATU).
References
-
Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (Standard reference for EDC/NHS and HATU activation chemistries).
-
Sletten, E. M., & Bertozzi, C. R. (2009). Bioorthogonal Chemistry: Fishing for Selectivity in a Sea of Functionality. Angewandte Chemie International Edition, 48(38), 6974–6998. (Foundational review on Azide-Alkyne reactivity).
-
Nishioka, H., et al. (2000). Regioselective Dealkylation of 2-Alkoxybenzoic Acid and Its Amide Derivatives. Synthesis, (Mechanistic insight into ortho-alkoxy benzoic acid reactivity).
-
Debets, M. F., et al. (2011). Bioconjugation with Strained Alkynes at the Kinetics Limit. Accounts of Chemical Research, 44(9), 805–815. (Kinetics of SPAAC relevant to the azide handle).
Sources
Methodological & Application
Application Note: High-Efficiency Amide Coupling of 2-(2-Azidoethoxy)-5-methylbenzoic Acid
Introduction & Utility
2-(2-Azidoethoxy)-5-methylbenzoic acid is a bifunctional linker widely utilized in chemical biology, specifically for the construction of PROTACs (Proteolysis Targeting Chimeras) and Antibody-Drug Conjugates (ADCs). Its structure features a benzoic acid moiety for amide coupling to a targeting ligand or scaffold, and an alkyl azide handle for downstream bioorthogonal ligation (e.g., CuAAC "Click" chemistry or SPAAC).
This Application Note provides an optimized protocol for coupling this specific linker to primary and secondary amines. Unlike simple aliphatic acids, this molecule presents unique challenges due to the ortho-substitution (2-azidoethoxy group), which introduces steric hindrance at the carbonyl carbon. Standard coupling protocols (e.g., EDC/NHS in water) often result in sluggish kinetics or hydrolysis. This guide prioritizes HATU-mediated activation to overcome steric barriers while preserving the thermal and chemical stability of the azide group.
Mechanistic Considerations
The "Ortho-Effect" and Steric Hindrance
The position of the ether linkage at the ortho position relative to the carboxylic acid creates a steric blockade.[1] This inhibits the approach of the amine nucleophile. Furthermore, the electron-donating nature of the ether oxygen and the methyl group at position 5 increases the electron density of the aromatic ring, potentially making the carbonyl carbon less electrophilic compared to unsubstituted benzoic acid.
Implication: Weak coupling agents (e.g., carbodiimides like EDC without HOAt) are insufficient for high yields. We utilize HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), which generates a highly reactive O-azabenzotriazole active ester, accelerating the reaction rate significantly.
Azide Stability (Bioorthogonal Integrity)
While organic azides are generally stable, they are susceptible to:
-
Staudinger Reduction: Exposure to phosphines (e.g., triphenylphosphine) will reduce the azide to an amine.[2] Avoid phosphine-based coupling reagents (like BOP).
-
Thermal Decomposition: Prolonged heating >80°C can lead to nitrogen extrusion.
-
Lewis Acids: Strong Lewis acids can degrade the ether linkage or the azide.
Pre-Reaction Safety Checklist
Before initiating synthesis, verify the following safety parameters.
| Parameter | Requirement | Reason |
| Spatula Selection | Plastic or Glass ONLY | Metal spatulas (Fe, Cu) can react with azides to form shock-sensitive metal azides. |
| Light Exposure | Amber glassware / Foil | Azides can be photo-labile; protect from direct UV/sunlight. |
| Reaction Temperature | < 60°C (Ideal: RT) | Prevent thermal decomposition of the azide moiety. |
| Waste Disposal | Segregated Azide Waste | Do not mix with acids (forms toxic HN₃ gas) or heavy metals. |
Experimental Protocols
Protocol A: High-Efficiency HATU Coupling (Organic Phase)
Recommended for small molecule synthesis (e.g., attaching the linker to a drug scaffold).
Reagents:
-
Linker: 2-(2-Azidoethoxy)-5-methylbenzoic acid (1.0 equiv)
-
Amine Partner: R-NH₂ (1.1 – 1.2 equiv)
-
Coupling Agent: HATU (1.1 equiv)
-
Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)
-
Solvent: Anhydrous DMF or DMSO (DCM can be used but solubility may be limiting).
Step-by-Step Methodology:
-
Pre-Activation (Critical Step):
-
Dissolve 2-(2-Azidoethoxy)-5-methylbenzoic acid (1.0 equiv) in anhydrous DMF (0.1 M concentration).
-
Add DIPEA (3.0 equiv) and stir for 2 minutes to deprotonate the carboxylic acid.
-
Add HATU (1.1 equiv) in one portion.
-
Expert Insight: Allow this mixture to stir for 15–30 minutes at Room Temperature (RT). This allows the formation of the activated At-ester before the amine is introduced, overcoming the steric hindrance of the ortho-group. The solution should turn yellow/orange.
-
-
Coupling:
-
Work-up:
-
Purification:
-
Flash chromatography (Silica gel). Azides are compatible with standard silica.
-
Protocol B: Two-Step NHS Ester Activation (Bioconjugation)
Recommended when coupling to proteins or sensitive biological amines in aqueous buffer.
Reagents:
-
Linker: 1.0 equiv
-
Activation: TSTU or EDC/NHS (1.2 equiv each)
-
Solvent: Dry DMF or DMSO.
Methodology:
-
Activation: Dissolve the linker in dry DMSO. Add TSTU (1.2 equiv) and DIPEA (2.0 equiv). Stir for 1 hour at RT.
-
Verification: Confirm formation of the NHS-ester by LC-MS (Mass shift: +97 Da from acid).
-
Conjugation: Add this activated mixture directly to the protein solution (in PBS or Borate buffer, pH 8.0). Ensure the final DMSO concentration is <10% to prevent protein denaturation.
-
Purification: Desalting column (PD-10) or Dialysis to remove excess small molecules.
Visualization of Workflows
Figure 1: Reaction Logic & Mechanism
This diagram illustrates the HATU-mediated pathway, highlighting the critical pre-activation step necessary to overcome steric hindrance.
Caption: Optimized HATU coupling workflow. The pre-activation step (yellow) is mandatory to generate the reactive ester prior to amine addition.
Figure 2: Troubleshooting Decision Tree
Use this logic flow to diagnose low yields or impurities.
Caption: Diagnostic logic for common coupling failures. "Azide Loss" typically indicates Staudinger-type reduction from contaminants.
Quality Control (QC) & Validation
To ensure the protocol was successful and the azide handle remains intact:
| Analytical Method | Diagnostic Signal | Note |
| FT-IR Spectroscopy | ~2100 – 2160 cm⁻¹ | Strong, sharp peak. Absence indicates azide decomposition. |
| LC-MS (ESI+) | [M+H]⁺ | Check for mass of product. Watch for [M-26] (loss of N₂) which suggests thermal degradation. |
| ¹H NMR | δ 3.5 – 4.2 ppm | Look for the ethylene glycol protons (-O-CH₂-CH₂-N₃) and the methyl singlet on the aromatic ring. |
References
-
Montalbetti, C.A.G.N., & Falque, V. (2005).[6][7][8][9] Amide bond formation and peptide coupling.[4][6][7][8][9][10] Tetrahedron, 61(46), 10827-10852.[8]
-
Bräse, S., et al. (2005). Organic Azides: An Exploding Diversity of a Unique Class of Compounds. Angewandte Chemie International Edition, 44(33), 5188-5240.
-
Safety Protocol: Safe Handling of Azides. University of Pittsburgh, Department of Environmental Health and Safety.
-
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397-4398.
Sources
- 1. Ortho effect - Wikipedia [en.wikipedia.org]
- 2. Organic azide - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. growingscience.com [growingscience.com]
- 5. mdpi.com [mdpi.com]
- 6. Montalbetti, C.A.G.N. and Falque, V. (2005) Amide Bond Formation and Peptide Coupling. Tetrahedron, 61, 10827-10852. - References - Scientific Research Publishing [scirp.org]
- 7. The Chemical Tagging of Bioactive Amides by Cooperative Catalysis: Applications in the Syntheses of Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. books.rsc.org [books.rsc.org]
- 9. Montalbetti, C.A.G.N. and Falque, V. (2005) Amide Bond Formation and Peptide Coupling. Tetrahedron, 61, 10827-10852. - References - Scientific Research Publishing [scirp.org]
- 10. Acyl azide generation and amide bond formation in continuous-flow for the synthesis of peptides - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
Application Note: High-Fidelity Incorporation of Azide Motifs via 2-(2-Azidoethoxy)-5-methylbenzoic Acid in SPPS
Based on the specific chemical structure and its functional groups, here is the detailed Application Note and Protocol for using 2-(2-Azidoethoxy)-5-methylbenzoic acid in Solid-Phase Peptide Synthesis (SPPS).
Abstract & Introduction
The integration of bioorthogonal handles into peptide sequences is a cornerstone of modern chemical biology, enabling site-specific conjugation, labeling, and cyclization. 2-(2-Azidoethoxy)-5-methylbenzoic acid represents a robust, aromatic capping reagent designed to introduce a stable azide (
Unlike aliphatic azido-acids (e.g., azidoacetic acid), this reagent offers distinct advantages:
-
UV Traceability: The benzoic acid chromophore allows for easy detection and quantification via HPLC (254 nm), which is often difficult with small aliphatic azides.
-
Structural Rigidity: The aromatic ring introduces a defined spatial orientation, reducing conformational entropy near the conjugation site.
-
Enhanced Solubility: The ether linkage (
) improves the solubility of the hydrophobic aromatic core in polar solvents used for "Click" chemistry.
This guide details the protocols for the efficient coupling of this reagent using standard Fmoc-SPPS, followed by cleavage and downstream application in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Chemical Profile & Mechanism
Molecule Specifications
-
Name: 2-(2-Azidoethoxy)-5-methylbenzoic acid[1]
-
Function: N-terminal Capping Reagent / Azide Linker
-
Key Features:
-
Carboxylic Acid: Activated for amide bond formation.
-
Azide (
): Bioorthogonal handle for Click Chemistry (CuAAC/SPAAC) or Staudinger Ligation. -
Ortho-Ethoxy Spacer: Provides flexibility and solubility.
-
5-Methyl Group: Electronic tuning and lipophilicity.
-
Mechanism of Action
The reagent functions as a "terminator" or "linker" in SPPS.
-
Activation: The carboxylic acid is activated (e.g., by HBTU/HATU) to form an active ester.
-
Coupling: The active ester reacts with the free N-terminal amine of the resin-bound peptide to form a stable benzamide bond.
-
Cleavage: The peptide is cleaved from the resin using TFA. The aromatic amide and the alkyl azide are stable to standard TFA cleavage conditions (provided reducing agents like thiols are managed carefully).
-
Ligation: The purified azide-peptide undergoes a bioorthogonal reaction (e.g., CuAAC) to form a triazole linkage with an alkyne-tagged payload.
Experimental Workflow Visualization
Figure 1: Step-by-step workflow for incorporating 2-(2-Azidoethoxy)-5-methylbenzoic acid into a peptide sequence.
Materials & Equipment
Reagents
-
Linker: 2-(2-Azidoethoxy)-5-methylbenzoic acid (10 equivalents relative to resin loading).
-
Coupling Agents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU.
-
Base: DIPEA (N,N-Diisopropylethylamine).
-
Solvent: DMF (N,N-Dimethylformamide), peptide grade.
-
Cleavage Cocktail: TFA (Trifluoroacetic acid), TIS (Triisopropylsilane), Water. Note: Avoid EDT (Ethanedithiol) if possible, as thiols can reduce azides over prolonged exposure, although alkyl azides are generally robust.
Equipment
-
Automated Peptide Synthesizer (optional) or Manual Synthesis Vessel (glass/polypropylene with frit).
-
Rotary Evaporator.
-
Preparative HPLC (C18 column).
-
LC-MS (ESI).
Detailed Protocols
Protocol A: On-Resin Coupling
Objective: To covalently attach the azide linker to the N-terminus of the resin-bound peptide.
Prerequisites:
-
Peptide chain assembly is complete.
-
N-terminal Fmoc group has been removed (verify with Kaiser Test).
Step-by-Step Procedure:
-
Preparation of Activated Solution:
-
Calculate reagents for 4-5 equivalents relative to resin loading (e.g., for 0.1 mmol resin, use 0.4-0.5 mmol linker).
-
Dissolve 2-(2-Azidoethoxy)-5-methylbenzoic acid (5 eq) and HBTU (4.9 eq) in minimum DMF (approx. 2-3 mL).
-
Add DIPEA (10 eq). The solution should turn yellow/amber.
-
Note: Activate for only 1-2 minutes before adding to resin to minimize racemization (though less critical for benzoic acid derivatives).
-
-
Coupling Reaction:
-
Add the activated solution to the resin-bound peptide.
-
Agitate (shake/vortex) at room temperature for 45 - 60 minutes .
-
Optimization: For difficult sequences or sterically hindered N-termini, double coupling (repeat step 1 & 2) is recommended.
-
-
Washing:
-
Drain the reaction vessel.
-
Wash resin with DMF (3 x 3 mL, 1 min each).
-
Wash resin with DCM (3 x 3 mL, 1 min each).
-
Perform a Kaiser Test (Ninhydrin).
-
Negative (Yellow/Colorless): Coupling successful.
-
Positive (Blue): Incomplete coupling. Repeat step 2.
-
-
Protocol B: Cleavage & Isolation
Objective: To release the peptide from the resin while preserving the azide functionality.
Critical Safety Note: Do not use phosphine-based scavengers (like Triphenylphosphine) as they will reduce the azide to an amine via the Staudinger reaction.
-
Cocktail Preparation:
-
Prepare a mixture of TFA / TIS / H2O (95:2.5:2.5 v/v).
-
Alternative: If the peptide contains Met/Trp, use TFA / TIS / H2O / Phenol (92.5:2.5:2.5:2.5).
-
-
Cleavage:
-
Add cleavage cocktail to the dried resin (approx. 10 mL per gram of resin).
-
Agitate for 2 - 3 hours at room temperature.
-
Precaution: Keep the reaction vessel covered with foil if the peptide contains light-sensitive residues, though the azide itself is relatively stable to ambient light.
-
-
Precipitation:
-
Filter the resin and collect the filtrate.
-
Concentrate the filtrate under nitrogen flow (do not use high heat).
-
Precipitate the peptide by adding ice-cold Diethyl Ether (10x volume).
-
Centrifuge (3000 rpm, 5 min) and decant the ether. Repeat wash 2x.
-
Protocol C: Quality Control (QC)
-
HPLC: Analyze on a C18 column (Gradient: 5-95% ACN in Water + 0.1% TFA). Look for the shift in retention time compared to the non-capped peptide. The aromatic ring will increase retention and UV absorbance at 254 nm.
-
MS (ESI): Verify the mass.
-
Expected addition: + [MW of Acid - 18.01] Da .
-
-
IR Spectroscopy (Optional): A strong band at ~2100 cm⁻¹ confirms the presence of the azide.
Downstream Application: CuAAC Click Reaction
Objective: To conjugate the Azide-Peptide with an Alkyne-Functionalized Payload.
Reagents:
-
Azide-Peptide (from Protocol B).
-
Alkyne-Partner (e.g., Fluorophore-alkyne).
-
CuSO4 · 5H2O (100 mM in water).
-
THPTA Ligand (Tris(3-hydroxypropyltriazolylmethyl)amine) (200 mM in water).
-
Sodium Ascorbate (500 mM in water, freshly prepared).
Procedure:
-
Dissolve Azide-Peptide (1 eq) and Alkyne-Partner (1.2 eq) in Water/DMSO or Water/tBuOH (1:1).
-
Pre-mix CuSO4 (0.5 eq) and THPTA (2.5 eq) and add to the reaction.
-
Add Sodium Ascorbate (5 eq) to initiate the reaction.
-
Stir at Room Temperature for 1 - 4 hours .
-
Purify by HPLC.
Troubleshooting & Optimization
| Issue | Possible Cause | Solution |
| Incomplete Coupling | Steric hindrance or poor activation. | Use HATU instead of HBTU. Perform "Double Coupling". Increase temperature to 40°C. |
| Loss of Azide (Mass -26) | Reduction to amine during cleavage. | Ensure cleavage cocktail does not contain DTT or EDT. Use high-purity TIS. |
| Precipitate in Click Rxn | Poor solubility of aromatic linker. | Increase DMSO/DMF content in the Click buffer. The "ethoxy" spacer helps, but the core is hydrophobic. |
| No Click Product | Copper oxidation or catalyst poisoning. | Use fresh Sodium Ascorbate. Increase Cu-THPTA concentration. Degas solvents (Argon sparge). |
References
-
Meldal, M., & Tornøe, C. W. (2008). Cu-catalyzed azide−alkyne cycloaddition. Chemical Reviews, 108(8), 2952-3015. Link
-
Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A stepwise huisgen cycloaddition process: copper(I)-catalyzed regioselective “ligation” of azides and terminal alkynes. Angewandte Chemie International Edition, 41(14), 2596-2599. Link
-
El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. Link
-
Tang, W., & Becker, M. L. (2014). "Click" reactions: a versatile toolkit for the synthesis of peptide-conjugates. Chemical Society Reviews, 43(19), 7013-7039. Link
Sources
Design of antibody-drug conjugates (ADCs) with azide-functionalized benzoic acid linkers
Application Note: Precision Engineering of ADCs using Azide-Functionalized Benzoic Acid Linkers
Abstract
This guide details the strategic design and execution of Antibody-Drug Conjugates (ADCs) utilizing azide-functionalized benzoic acid linkers . Unlike traditional stochastic cysteine/lysine conjugation, this approach leverages Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) —a bioorthogonal "click" chemistry—to decouple antibody activation from payload loading. This two-step convergent synthesis allows for tighter control over Drug-to-Antibody Ratio (DAR), reduced aggregation, and the utilization of rigid aromatic spacers (benzoic acid) to modulate linker stability.
Part 1: Strategic Design Considerations
The Benzoic Acid Advantage
The choice of a benzoic acid scaffold over aliphatic chains (like hexanoic acid) is not arbitrary. It serves three distinct mechanistic functions:
-
Rigidity: The aromatic ring restricts the conformational freedom of the linker, potentially reducing the "masking" of the payload by the antibody protein structure.
-
UV Traceability: The benzoate moiety provides a distinct UV absorbance signature (approx. 250–280 nm), aiding in the calculation of linker loading separate from the payload.
-
Hydrophobicity Modulation: While aromatic rings are hydrophobic, they facilitate
- stacking interactions. When paired with hydrophilic payloads, this can stabilize the ADC. However, with hydrophobic payloads (e.g., PBD dimers), this linker requires careful "solubility engineering" (see Section 1.2).
The "Click" Chemistry Choice: SPAAC vs. CuAAC
For ADCs, SPAAC (Copper-free) is the industry standard.
-
Why not CuAAC? Copper-Catalyzed Azide-Alkyne Cycloaddition requires Cu(I), which generates Reactive Oxygen Species (ROS) that oxidize Methionine and Histidine residues on the mAb, leading to aggregation and loss of binding affinity.
-
The Solution: We utilize DBCO (Dibenzocyclooctyne) on the payload side.[1] The ring strain of DBCO drives the reaction with the antibody-bound azide without catalysts.
Part 2: Workflow Visualization
The following diagram illustrates the convergent synthesis pathway, highlighting the critical purification checkpoints required to prevent "linker-payload" contamination.
Caption: Convergent synthesis workflow for Azide-Benzoate ADCs. Red nodes indicate critical purification steps to remove unreacted small molecules.
Part 3: Experimental Protocols
Protocol A: Antibody Activation (Linker Installation)
Objective: Covalently attach the azido-benzoic acid linker to surface lysines of the mAb.
Materials:
-
mAb: Humanized IgG1 (Conc. > 5 mg/mL preferred).
-
Linker: NHS-4-Azidobenzoate (or NHS-PEG4-Azidobenzoate for better solubility).
-
Buffer A: 50 mM Sodium Borate or Carbonate/Bicarbonate, pH 8.5 (Amine-Free).
-
Solvent: Anhydrous DMSO or DMF.
-
Desalting Column: Zeba™ Spin Columns (7K MWCO) or PD-10.
Step-by-Step Procedure:
-
Buffer Exchange: If the mAb is in Tris or contains Sodium Azide (preservative), exchange into Buffer A using a desalting column. Note: Tris contains primary amines and will quench the NHS ester immediately.[2]
-
Linker Preparation: Dissolve the NHS-Azidobenzoate in anhydrous DMSO to a concentration of 10 mM. Critical: Prepare immediately before use; NHS esters hydrolyze rapidly in moisture.
-
Reaction Setup:
-
Add the mAb solution to a reaction vial.[3]
-
Add the Linker stock dropwise while gently vortexing.
-
Stoichiometry: Use a 10–20 molar excess of linker to mAb. (e.g., for 1 mg mAb [~6.6 nmol], add ~66–130 nmol linker).
-
Constraint: Keep final DMSO concentration < 10% (v/v) to prevent mAb precipitation.
-
-
Incubation: Incubate for 1 hour at Room Temperature (20-25°C) or 4 hours at 4°C with gentle rotation.
-
Quenching (Optional but Recommended): Add 1M Glycine (pH 8.0) to a final concentration of 50 mM to quench unreacted NHS esters. Incubate for 15 mins.
-
Purification (Critical): Remove excess free linker using a desalting column equilibrated with PBS (pH 7.4) .
-
Validation: Measure absorbance at 280nm (mAb) and the linker's specific
(if distinct) to estimate the "Linker-Antibody Ratio" (LAR).
-
Protocol B: Payload Conjugation (SPAAC "Click")
Objective: Conjugate the DBCO-Payload to the mAb-Azide intermediate.
Materials:
-
Intermediate: mAb-Azide (from Protocol A) in PBS.
-
Payload: DBCO-Val-Cit-PAB-MMAE (or similar DBCO-Drug construct).
-
Solvent: Anhydrous DMSO.[3][]
Step-by-Step Procedure:
-
Payload Preparation: Dissolve DBCO-Payload in DMSO (5–10 mM stock).
-
Reaction Setup:
-
Calculate the molar concentration of the Azide groups on the mAb (Concentration of mAb
LAR). -
Add DBCO-Payload to the mAb-Azide solution.
-
Stoichiometry: Use 1.5 to 2.0 molar equivalents of DBCO-Payload per azide group.
-
Example: If mAb has 4 azides, use 6–8 equivalents of drug relative to the mAb.
-
-
Incubation: Incubate overnight (12–16 hours) at 4°C or 4 hours at Room Temperature.
-
Note: SPAAC is slower than CuAAC; time is required for high conversion.
-
-
Purification:
-
Method: Size Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC) is preferred over simple desalting here, as the hydrophobic drug-linker is harder to remove than the small azide linker.
-
TFF: For larger scales (>50 mg), use Tangential Flow Filtration (30kDa MWCO) with 10 diavolumes of PBS.
-
Part 4: Quality Control & Characterization
Data integrity is paramount. Use the following metrics to validate the ADC.
Table 1: QC Specification Guidelines
| Quality Attribute | Method | Acceptance Criteria | Troubleshooting |
| Drug-to-Antibody Ratio (DAR) | HIC-HPLC or LC-MS (Deglycosylated) | Target: 3.5 – 4.5 (for typical toxins) | Low DAR: Increase linker excess in Step 1 or incubation time in Step 2. |
| Aggregation | SEC-HPLC | < 5% High Molecular Weight (HMW) species | High Aggregation: Reduce DAR; switch to PEGylated benzoic linker; reduce DMSO %. |
| Free Drug | RP-HPLC | < 1% | High Free Drug: Inadequate TFF/SEC purification; check column capacity. |
| Endotoxin | LAL Assay | < 0.1 EU/mg (for in vivo use) | Use pyrogen-free glassware and buffers. |
Mechanism of Action Visualization
The following diagram details the chemical logic of the conjugation.
Caption: Chemical mechanism: Lysine acylation followed by strain-promoted cycloaddition.
References
-
Baseclick. Click Chemistry Protocols (SPAAC & CuAAC). [Link]
Sources
Procedure for incorporating 2-(2-Azidoethoxy)-5-methylbenzoic acid into small molecules
Application Note: Strategic Incorporation of 2-(2-Azidoethoxy)-5-methylbenzoic Acid into Small Molecule Scaffolds
Executive Summary & Molecule Profile
This technical guide details the protocol for utilizing 2-(2-Azidoethoxy)-5-methylbenzoic acid (hereafter referred to as Linker-AMBA ) as a heterobifunctional building block. This molecule serves as a critical "spacer" in the synthesis of Proteolysis Targeting Chimeras (PROTACs), antibody-drug conjugates (ADCs), and photoaffinity probes.
Linker-AMBA possesses two orthogonal handles:
-
Carboxylic Acid (Benzoic Core): For covalent attachment to a primary or secondary amine on a target ligand via amide bonding.
-
Alkyl Azide (Side Chain): For bioorthogonal "Click" chemistry (CuAAC or SPAAC) to attach E3 ligase ligands, fluorophores, or biotin tags.
| Property | Data |
| Molecular Formula | C₁₀H₁₁N₃O₃ |
| Molecular Weight | 221.21 g/mol |
| C/N Ratio | 3.33 (Safe per Smith’s Rules, C/N > 3) |
| Key Functionality | Ortho-substituted Benzoic Acid; Terminal Alkyl Azide |
| Solubility | DMSO, DMF, MeOH; Low solubility in water/non-polar hexanes |
Pre-Synthesis Considerations & Safety
Steric & Electronic Factors
The ortho-alkoxy substituent at position 2 exerts a steric influence on the carboxylic acid at position 1. While the oxygen atom reduces bulk compared to a methylene group, the proximity necessitates high-efficiency coupling reagents (e.g., HATU) rather than standard carbodiimides (EDC) to drive reaction completion. The 5-methyl group is electronically donating, slightly reducing the acidity of the benzoic acid, further justifying the use of strong activating agents.
Azide Safety Protocols
-
Thermal Stability: While Linker-AMBA satisfies the "Rule of Six" (C/N ratio > 3), organic azides are potentially energetic. Do not heat reaction mixtures above 80°C.
-
Reducing Agents: Avoid phosphines (e.g., Triphenylphosphine) during the amide coupling step, as these will reduce the azide to an amine via the Staudinger reaction.
Protocol A: Amide Coupling (Ligand Attachment)
Objective: Covalent attachment of Linker-AMBA to an amine-bearing small molecule (Target Ligand).
Mechanism: We utilize HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) to generate a highly reactive active ester in situ.[1] This overcomes the steric hindrance of the ortho-ethoxy group.
Reagents:
-
Linker-AMBA (1.0 equiv)
-
Target Amine (R-NH₂) (1.1 equiv)[2]
-
HATU (1.2 equiv)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)
-
Solvent: Anhydrous DMF or NMP (Avoid protic solvents).
Step-by-Step Procedure:
-
Activation:
-
In a flame-dried round-bottom flask under N₂ atmosphere, dissolve Linker-AMBA (1.0 equiv) in anhydrous DMF (0.1 M concentration).
-
Add DIPEA (3.0 equiv) and stir for 5 minutes at Room Temperature (RT).
-
Add HATU (1.2 equiv) in one portion. The solution typically turns yellow/orange.
-
Critical Checkpoint: Stir for 15–30 minutes to ensure formation of the O-At-active ester.
-
-
Coupling:
-
Workup (Extraction):
-
Dilute the reaction mixture with Ethyl Acetate (EtOAc).
-
Wash sequentially with:
-
10% Citric Acid or 1M HCl (to remove excess amine/DIPEA). Note: Ensure the product does not precipitate.
-
Saturated NaHCO₃ (to remove unreacted Linker-AMBA).
-
Brine (saturated NaCl).
-
-
Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification:
-
Purify via Flash Column Chromatography (Silica Gel).[3]
-
Eluent: Hexane/EtOAc or DCM/MeOH gradients.
-
Note: The azide group is stable on silica.
-
Protocol B: Click Chemistry (Functionalization)
Objective: Reacting the Azide-Linker-Ligand conjugate with an Alkyne-tagged reporter or E3 ligase ligand via CuAAC.
Mechanism: Copper(I)-catalyzed 1,3-dipolar cycloaddition forms a stable 1,4-disubstituted 1,2,3-triazole.
Reagents:
-
Azide Conjugate (from Protocol A) (1.0 equiv)
-
Alkyne Partner (1.1 equiv)
-
Sodium Ascorbate (0.5 equiv) - Freshly prepared 1M stock in water.
-
THPTA Ligand (0.5 equiv) - Protects Cu(I) from oxidation and prevents protein degradation if applicable.
-
Solvent: DMSO/Water (1:1) or t-BuOH/Water (1:1).
Step-by-Step Procedure:
-
Catalyst Pre-Complexation:
-
In a small vial, mix the CuSO₄ solution and THPTA ligand solution.[5] Stir for 5 minutes. The color should be light blue. This ensures the copper is coordinated before reduction.
-
-
Reaction Assembly:
-
Initiation:
-
Add the Sodium Ascorbate solution dropwise.
-
Flush the headspace with N₂ or Argon, cap the vial, and stir at RT for 1–4 hours.
-
Visual Cue: The solution often turns from light blue to colorless or pale yellow as Cu(II) is reduced to Cu(I).
-
-
Workup:
-
For Small Molecules: Dilute with EtOAc, wash with 5% NH₄OH (or EDTA solution) to chelate and remove copper, then wash with brine.
-
For Bioconjugates: Proceed directly to Preparative HPLC or Dialysis.
-
Visualized Workflows
Figure 1: Incorporation Logic Flow
This diagram illustrates the sequential incorporation of the linker, highlighting the critical decision points.
Caption: Sequential workflow for incorporating Linker-AMBA. The process prioritizes amide bond formation prior to the click reaction to prevent copper interference with free amines.
Figure 2: HATU Activation Mechanism (Specific to Linker-AMBA)
This diagram details why HATU is chosen: it stabilizes the active ester in the presence of the ortho-substituent.
Caption: Mechanistic pathway of HATU activation. The 7-azabenzotriazole (At) leaving group minimizes racemization and accelerates coupling at hindered positions.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield (Step 1) | Steric hindrance at ortho-position. | Switch from DMF to NMP; Increase temperature to 40°C (Do not exceed 60°C due to azide). |
| Azide Disappearance | Staudinger reduction. | Ensure no phosphines (PPh₃) or thiols are present during coupling. |
| Copper Precipitation | Inadequate ligand ratio. | Increase THPTA:Cu ratio to 5:1. Use fresh Sodium Ascorbate.[5] |
| Incomplete Click | Oxygen poisoning. | Degas solvents thoroughly with Argon/N₂ before adding Cu(I). |
References
-
Amide Coupling of Benzoic Acids: Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. Link
-
Synthesis of Alkoxy-Benzoic Acid Derivatives: NIST WebBook. Benzoic acid, 2-hydroxy-5-methyl-, methyl ester.[8][9] Link
-
Click Chemistry Protocols (CuAAC): Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A stepwise Huisgen cycloaddition process: copper(I)-catalyzed regioselective "ligation" of azides and terminal alkynes.[4] Angewandte Chemie International Edition, 41(14), 2596-2599. Link
-
Azide Safety & Stability: Bräse, S., et al. (2005). Organic Azides: An Exploding Diversity of a Unique Class of Compounds. Angewandte Chemie, 44(33), 5188-5240. Link
-
PROTAC Linker Design: Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Expert Opinion on Drug Discovery, 15(9), 1065-1078. Link
Sources
- 1. growingscience.com [growingscience.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Preparation of azidoaryl- and azidoalkyloxazoles for click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. confluore.com.cn [confluore.com.cn]
- 5. broadpharm.com [broadpharm.com]
- 6. rsc.org [rsc.org]
- 7. lumiprobe.com [lumiprobe.com]
- 8. Benzoic acid, 2-hydroxy-5-methyl-, methyl ester [webbook.nist.gov]
- 9. nvlpubs.nist.gov [nvlpubs.nist.gov]
Troubleshooting & Optimization
Technical Support Center: HPLC Purification of 2-(2-Azidoethoxy)-5-methylbenzoic Acid Derivatives
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of 2-(2-azidoethoxy)-5-methylbenzoic acid and its derivatives using High-Performance Liquid Chromatography (HPLC). We will explore common challenges, provide detailed troubleshooting strategies, and present a validated starting protocol to streamline your purification workflow.
Frequently Asked Questions (FAQs)
Q1: What is the best type of HPLC column to start with for purifying my 2-(2-azidoethoxy)-5-methylbenzoic acid derivative?
A: For initial method development, a modern, high-purity, end-capped C18 column is the recommended starting point. These columns provide excellent hydrophobic retention for the aromatic ring and alkyl chain, which are the primary retention mechanisms in reversed-phase chromatography.[1] The end-capping is critical as it minimizes the exposed, acidic silanol groups on the silica surface, which can otherwise cause significant peak tailing with acidic analytes like benzoic acids.[1][2]
Q2: What initial mobile phase composition should I use?
A: A common and effective starting mobile phase for reversed-phase HPLC of acidic compounds consists of:
-
Solvent A: Deionized water with an acidic modifier.
-
Solvent B: Acetonitrile (ACN) or Methanol (MeOH) with the same acidic modifier.
A concentration of 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid is highly recommended for the acidic modifier.[3][4] The primary role of the acid is to suppress the ionization of both the benzoic acid group on your analyte (keeping it in the more retained, neutral form) and the residual silanol groups on the column packing, leading to sharper, more symmetrical peaks.[1][5]
Q3: Is the azido (-N₃) group stable under typical reversed-phase HPLC conditions?
A: Generally, yes. The azido group is stable under the conditions used in typical reversed-phase HPLC, which involve aqueous/organic mobile phases and acidic modifiers like TFA or formic acid at room temperature.[6][7] However, azides can be sensitive to harsh conditions not typically found in HPLC, such as strong reducing agents, high heat, or UV light at very high intensity for prolonged periods. Standard analytical and preparative HPLC should not pose a stability risk to the molecule.
Q4: My compound is not retaining on the C18 column. What should I do?
A: If your derivative has very polar functional groups in addition to the core structure, it may elute too quickly. First, ensure your mobile phase has a high aqueous component at the start of your gradient (e.g., 95% water). If retention is still poor, you can explore columns designed for enhanced polar retention, such as those with polar-embedded stationary phases or those certified for use with 100% aqueous mobile phases.[8] These columns resist a phenomenon known as "dewetting," which can cause retention loss in highly aqueous conditions.[8]
Troubleshooting Guide: From Problem to Solution
This section addresses specific experimental issues in a problem-and-solution format, explaining the underlying chemical principles.
Problem 1: My peak of interest is broad and asymmetrical (tailing).
Peak tailing is the most common issue when purifying acidic compounds and can severely impact resolution and fraction purity.[1]
Potential Cause 1: Secondary Interactions with the Stationary Phase
-
Explanation: Your acidic analyte is interacting with residual, negatively charged silanol groups (Si-O⁻) on the silica backbone of the HPLC column.[5][9] This creates a secondary, ion-exchange-like retention mechanism that is slow to release the analyte, causing the peak to tail.
-
Solution:
-
Lower the Mobile Phase pH: The most effective solution is to lower the mobile phase pH to be at least 1.5 to 2 pH units below the pKa of your benzoic acid derivative.[3] Since the pKa of most benzoic acids is around 4.2, a mobile phase pH of ≤ 3 is ideal.[1][10] This ensures your analyte is fully protonated (-COOH), making it more nonpolar and eliminating its ability to interact with the silanol anions. Adding 0.1% TFA (pH ≈ 2) or 0.1% Formic Acid (pH ≈ 2.7) to your mobile phase is standard practice.[3][4]
-
Potential Cause 2: Column Overload
-
Explanation: Injecting too much sample mass onto the column saturates the stationary phase at the inlet. This leads to a non-ideal distribution of the analyte, resulting in a distorted peak shape that often resembles a shark fin or severe tailing.
-
Solution:
-
Reduce Sample Concentration: Dilute your sample by a factor of 5 or 10 and re-inject. If the peak shape improves dramatically, you were overloading the column.
-
Decrease Injection Volume: If you cannot dilute the sample, simply inject a smaller volume.[3]
-
Potential Cause 3: Mismatched Sample Solvent
-
Explanation: Dissolving your sample in a solvent that is much stronger (i.e., has a higher percentage of organic solvent) than your initial mobile phase can cause peak distortion. The strong solvent carries the analyte band down the column prematurely and in a disorganized way before it can properly interact with the stationary phase.
-
Solution:
-
Ideal Practice: Dissolve your crude sample in 100% Dimethyl Sulfoxide (DMSO) or, if possible, directly in the initial mobile phase (e.g., 95:5 Water:ACN).
-
Acceptable Alternative: If you must use a stronger solvent like methanol or acetonitrile to dissolve your sample, use the absolute minimum volume required.
-
Troubleshooting Logic Diagram
Caption: Troubleshooting flowchart for peak tailing issues.
Problem 2: Poor resolution between my target compound and a close-eluting impurity.
Potential Cause 1: Insufficient Chromatographic Selectivity
-
Explanation: The chosen mobile phase and stationary phase are not providing enough difference in retention for the two compounds. Selectivity (α) is the key parameter to adjust for separating two peaks.
-
Solution:
-
Change the Organic Modifier: The choice between acetonitrile and methanol can significantly alter selectivity.[5] Methanol is a protic solvent that is a better hydrogen bond donor and acceptor, while acetonitrile has a strong dipole moment.[5] If you are using ACN, prepare a new mobile phase with MeOH (and vice-versa) and re-run the separation.
-
Modify the Stationary Phase: If changing the mobile phase isn't enough, a different stationary phase may be required. A Phenyl-Hexyl column, for example, offers pi-pi interactions with the aromatic ring of your analyte, which can provide a unique selectivity compared to the purely hydrophobic interactions of a C18 column.[5]
-
Adjust the Gradient Slope: A shallower gradient (e.g., increasing the organic component by 0.5% per minute instead of 2% per minute) increases the time the analytes spend in the "elution window," which can significantly improve the separation of closely eluting peaks.
-
Potential Cause 2: Insufficient Column Efficiency
-
Explanation: Efficiency refers to the narrowness of the peaks. A highly efficient column produces sharp peaks, which are easier to resolve. Poor efficiency can be due to a damaged column or extra-column volume.
-
Solution:
-
Check for Column Voids: A void at the head of the column can cause band broadening.[9] This can sometimes be fixed by reversing the column and flushing it with a strong solvent.
-
Minimize Tubing Length: Ensure the tubing connecting the injector, column, and detector is as short as possible and has a narrow internal diameter (e.g., 0.005") to minimize extra-column band broadening.[11]
-
Use a More Efficient Column: Consider using a column packed with smaller particles (e.g., 3 µm instead of 5 µm) or a longer column to increase the overall number of theoretical plates and thus improve efficiency.[11]
-
Detailed Experimental Protocol: Semi-Preparative Purification
This protocol provides a robust starting point for the purification of gram-scale quantities of a 2-(2-azidoethoxy)-5-methylbenzoic acid derivative.
Sample Preparation
-
Dissolution: Accurately weigh your crude sample. Dissolve it in a minimal amount of a suitable solvent. 100% DMSO is highly recommended due to its strong solubilizing power and minimal interference with the injection process. Aim for a high concentration (e.g., 50-100 mg/mL) to minimize injection volume.
-
Filtration: Filter the sample solution through a 0.45 µm PTFE syringe filter to remove any particulate matter that could clog the HPLC system or column.[12]
HPLC System and Conditions
The following table summarizes a typical semi-preparative setup.
| Parameter | Recommended Setting | Rationale |
| Column | Reversed-Phase C18, 10 µm, 21.2 x 250 mm | Larger diameter and particle size are suitable for higher mass loading in preparative work. |
| Mobile Phase A | 0.1% Formic Acid in Deionized Water | Suppresses ionization of the analyte and silanol groups, ensuring good peak shape.[4] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile often provides sharper peaks and lower backpressure than methanol. |
| Flow Rate | 15-20 mL/min | Appropriate for the column diameter to ensure efficient separation without excessive pressure. |
| Column Temp. | 35 °C | Slightly elevated temperature can improve peak shape and reduce viscosity/pressure.[12] |
| Detection | UV at 235 nm and 254 nm | Benzoic acids typically have strong absorbance around 230-240 nm.[13] 254 nm is a common secondary wavelength. |
| Injection Vol. | 0.5 - 2.0 mL | Depends on sample concentration. Start with a smaller injection to confirm retention time. |
Gradient Elution Method
-
Equilibration: Equilibrate the column with 95% Mobile Phase A / 5% Mobile Phase B for at least 10 column volumes.
-
Initial Analytical Run: Perform a small, analytical-scale injection (if possible on an analytical column with the same chemistry) or a very small injection on the preparative column to determine the retention time of your product. Use a fast scouting gradient (e.g., 5% to 95% B in 15 minutes).
-
Optimized Preparative Gradient: Based on the scouting run, design a shallower gradient around the elution point of your target compound. For example, if your compound elutes at 40% B:
-
0-2 min: Hold at 5% B.
-
2-5 min: Ramp from 5% to 30% B (wash on non-polar impurities).
-
5-25 min: Ramp from 30% to 50% B (shallow gradient for separation).
-
25-28 min: Ramp to 95% B (column wash).
-
28-35 min: Hold at 95% B.
-
35-36 min: Return to 5% B.
-
36-45 min: Re-equilibrate at 5% B.
-
Purification Workflow and Fraction Collection
-
Inject Sample: Inject the filtered, concentrated sample.
-
Monitor UV Signal: Monitor the chromatogram in real-time.
-
Collect Fractions: Begin collecting fractions just before your target peak begins to elute and stop just after it returns to baseline. Use a fraction collector set to trigger by time or UV threshold.
-
Analyze Fractions: Combine the collected fractions containing your pure compound. Confirm the purity of the pooled fractions by injecting a small aliquot onto an analytical HPLC system.
-
Solvent Removal: Remove the acetonitrile and water, typically using a rotary evaporator. Note that removing the final traces of water may require lyophilization (freeze-drying).
Purification Workflow Diagram
Caption: Step-by-step workflow for HPLC purification.
References
-
ResearchGate. (2013). How can I prevent peak tailing in HPLC?[Link]
-
Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?[Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. [Link]
-
Agilent Technologies. (2013). Rapid Determination of Eight Related Aromatic Acids in the p-Phthalic Acid Mother Liquid Using an Agilent 1260 Infinity LC. [Link]
-
Axion Labs. (2022). HPLC Peak Tailing. [Link]
-
Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?[Link]
-
Popova, M., et al. (2014). Development and Validation of a Reversed-Phase Liquid Chromatography Method for the Simultaneous Determination of Indole-3-Acetic Acid, Indole-3-Pyruvic Acid, and Abscisic Acid in Barley (Hordeum vulgare L.). PMC. [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Hydroxybenzoic acid. [Link]
-
Chemistry LibreTexts. (2021). 12.3: Optimizing Chromatographic Separations. [Link]
-
Waters Corporation. (n.d.). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. [Link]
-
Dong, M. W. (2013). Assay for ppm Levels of Azide in Drug Substances. LCGC International. [Link]
-
Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]
-
Dong, M. W. (2013). Assay for Parts-Per-Million Levels of Azide in Drug Substances. LCGC North America. [Link]
-
Phenomenex. (n.d.). Reversed Phase HPLC Method Development. [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. [Link]
-
Journal of Pharmaceutical and Biomedical Analysis. (2016). Determination of azide impurity in sartans using reversed-phase HPLC with UV detection. [Link]
-
ResearchGate. (2025). Mobile-phase pH influence on the retention of some benzoic acid derivatives in reversed-phase chromatography. [Link]
-
ResearchGate. (2023). What HPLC program works best for separating unbound azides in a SPAAC reaction. [Link]
-
Journal of Food and Nutrition Research. (2014). SPECTRAL IDENTIFICATION AND HPLC QUANTIFICATION OF BENZOIC ACID FROM NATURAL JUICES. [Link]
Sources
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. phx.phenomenex.com [phx.phenomenex.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. waters.com [waters.com]
- 9. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chromtech.com [chromtech.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. fimm.valahia.ro [fimm.valahia.ro]
Validation & Comparative
LC-MS/MS Method Development Guide: Characterization and Fragmentation Dynamics of 2-(2-Azidoethoxy)-5-methylbenzoic Acid
Executive Summary & Compound Profile
This guide provides an in-depth technical characterization of 2-(2-Azidoethoxy)-5-methylbenzoic acid , a critical bifunctional linker often utilized in "click chemistry" (via the azide moiety) and PROTAC® linker synthesis.
Unlike standard pharmaceutical intermediates, this molecule possesses two distinct functionalities with opposing mass spectrometry requirements: a carboxylic acid (favoring negative mode ionization) and an aryl azide (thermally labile and prone to nitrogen loss).
This guide compares two distinct analytical approaches:
-
Method A (Generic Screening): Positive Mode ESI with acidic mobile phase.
-
Method B (Targeted Stability): Negative Mode ESI with buffered mobile phase.
Recommendation: Method B is superior for quantitation and stability, while Method A provides complementary structural confirmation via characteristic nitrene formation.
Comparative Analysis: Method A vs. Method B
The following table contrasts the performance of the two primary methodological approaches for characterizing this compound.
| Feature | Method A: Generic Screening | Method B: Targeted Stability (Recommended) |
| Ionization Mode | ESI Positive ( | ESI Negative ( |
| Mobile Phase Modifier | 0.1% Formic Acid | 10 mM Ammonium Acetate (pH 6.5) |
| Primary Ion (m/z) | 222.1 | 220.1 |
| Sensitivity | Moderate (Azide protonation is weak) | High (Carboxylate ionization is efficient) |
| In-Source Fragmentation (ISF) | High Risk: Thermal loss of | Low: The anionic species is more thermally stable in the gas phase. |
| Linearity Range | ||
| Key Application | Structural elucidation (Nitrene chemistry) | DMPK Quantitation, Stability Studies |
Expert Insight: The "Nitrogen Loss" Artifact
In Method A (Positive Mode), researchers often observe a split peak or a mass spectrum dominated by
Fragmentation Dynamics & Mechanism[1][2]
Understanding the fragmentation logic is essential for establishing a self-validating Multiple Reaction Monitoring (MRM) method.
Theoretical Fragmentation Pathway
The fragmentation of 2-(2-Azidoethoxy)-5-methylbenzoic acid follows two orthogonal pathways driven by its functional groups.
-
Pathway 1 (Carboxylate Driven): Decarboxylation is the dominant pathway in Negative Mode.
-
Precursor:
220 ( ) -
Loss of
(44 Da) 176 (Phenoxide ion)
-
-
Pathway 2 (Azide Driven): Expulsion of molecular nitrogen (
).-
Precursor:
220[1] -
Loss of
(28 Da) 192 (Nitrene radical anion)
-
-
Pathway 3 (Ether Cleavage):
-
Loss of the azido-ethyl chain
Formation of the methyl-salicylate core.
-
Visualization of Fragmentation Logic
The following diagram illustrates the specific MS/MS transitions observed during Collision Induced Dissociation (CID).
Caption: Figure 1. ESI(-) Fragmentation pathway of 2-(2-Azidoethoxy)-5-methylbenzoic acid. The primary quantitative transition is typically 220 -> 176 due to the stability of the decarboxylation.
Experimental Protocols
Sample Preparation (Standard)
-
Stock Solution: Dissolve 1 mg of compound in 1 mL DMSO (Concentration: 1 mg/mL).
-
Working Standard: Dilute stock 1:1000 in 50:50 Acetonitrile:Water to achieve 1 µg/mL.
-
Precaution: Avoid heating the stock solution above 40°C to prevent thermal degradation of the azide.
LC-MS/MS Conditions (Recommended Method B)
Liquid Chromatography (UHPLC):
-
Column: Phenyl-Hexyl Column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Reasoning: Phenyl columns provide superior selectivity for aromatic acids compared to C18, enhancing retention of the benzoic core.
-
-
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH ~6.5).
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0.0 min: 5% B
-
0.5 min: 5% B
-
3.0 min: 95% B
-
4.0 min: 95% B
-
4.1 min: 5% B (Re-equilibration)
-
Mass Spectrometry (Triple Quadrupole):
-
Polarity: Negative (-).[7]
-
Capillary Voltage: 2.5 kV (Lower voltage reduces discharge).
-
Source Temperature: 300°C (Kept moderate to prevent thermal
loss). -
Desolvation Temperature: 400°C.
MRM Transitions Table:
| Transition Type | Precursor ( | Product ( | Collision Energy (eV) | Dwell Time (ms) | Purpose |
| Quantifier | 220.1 | 176.1 | 15 | 50 | High abundance ( |
| Qualifier 1 | 220.1 | 192.1 | 10 | 50 | Specificity ( |
| Qualifier 2 | 220.1 | 148.1 | 25 | 50 | Structural confirmation |
Method Optimization Decision Tree
Use this workflow to adapt the method based on your specific matrix (e.g., plasma vs. neat solvent).
Caption: Figure 2. Decision tree for selecting ionization modes and sample preparation based on analytical goals.
References
-
Abramovitch, R. A., et al. (1971).[8] Mass Spectrometry of Aryl Azides. Journal of Organic Chemistry.
-
Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer. (Chapter on Fragmentation of Organic Ions / Nitrogen Rule).
-
NIST Mass Spectrometry Data Center. Fragmentation of Benzoic Acid Derivatives. NIST Chemistry WebBook, SRD 69.
-
Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition. (Context on Azide Stability).
Sources
- 1. researchgate.net [researchgate.net]
- 2. web.uvic.ca [web.uvic.ca]
- 3. Modulating the photolysis of aryl azides in a supramolecular host to develop photoactivatable fluorophores - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC03907F [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. acp.copernicus.org [acp.copernicus.org]
- 6. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Azide Linkers: 2-(2-Azidoethoxy)-5-methylbenzoic acid vs. PEG-based Constructs in Bioconjugation
In the intricate world of bioconjugation and drug development, the choice of a chemical linker is a critical determinant of the final conjugate's efficacy, stability, and pharmacokinetic profile. Among the diverse array of bioconjugation tools, azide-functionalized linkers, which participate in the highly efficient and bioorthogonal "click chemistry" reactions, have gained significant prominence.[1][2] This guide provides an in-depth comparison of two distinct classes of azide linkers: the short, semi-rigid aromatic linker, 2-(2-Azidoethoxy)-5-methylbenzoic acid, and the widely-used flexible, hydrophilic polyethylene glycol (PEG)-based azide linkers.
This comparison is designed for researchers, scientists, and drug development professionals, offering objective insights and supporting data to inform the selection of the most appropriate linker for a given application, particularly in the context of antibody-drug conjugates (ADCs) and other targeted therapeutics.
The Role of the Azide Linker in Bioconjugation
The azide functional group is a cornerstone of modern bioconjugation due to its participation in the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the metal-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[2][3] These reactions are lauded for their high efficiency, specificity, and biocompatibility, allowing for the precise and stable covalent attachment of molecules of interest, such as cytotoxic drugs, to biomolecules like antibodies. The linker itself, the scaffold bearing the azide, is far from a passive component; its physicochemical properties profoundly influence the behavior of the resulting bioconjugate.[4][5]
Structural and Physicochemical Comparison
A fundamental distinction between 2-(2-Azidoethoxy)-5-methylbenzoic acid and PEG-based azide linkers lies in their structure, which in turn dictates their physical and chemical properties.
| Property | 2-(2-Azidoethoxy)-5-methylbenzoic acid | PEG-based Azide Linkers (e.g., Azido-PEG4-acid) |
| Structure | Short, semi-rigid aromatic core | Long, flexible, linear polymer of ethylene glycol |
| Hydrophilicity | Moderately hydrophobic | Highly hydrophilic |
| Solubility | Likely soluble in organic solvents and aqueous bases | Highly soluble in aqueous solutions and many organic solvents |
| Flexibility | Limited due to the benzoic acid ring | High, with free rotation around C-O-C bonds |
| Steric Hindrance | Can be significant in close proximity to the conjugation site | Can be modulated by varying the PEG chain length |
Diagram: Chemical Structures of Representative Azide Linkers
Caption: Chemical structures of a short aromatic azide linker and a PEG-based azide linker.
The benzoic acid moiety in 2-(2-Azidoethoxy)-5-methylbenzoic acid imparts a degree of rigidity and hydrophobicity to the linker. In contrast, the repeating ethylene glycol units in PEG linkers render them highly hydrophilic and flexible. This fundamental difference has significant implications for the properties of the resulting bioconjugates.
Impact on Antibody-Drug Conjugate (ADC) Properties: A Mechanistic Perspective
The choice between a short, more hydrophobic linker and a long, hydrophilic one can dramatically alter the performance of an ADC.
Pharmacokinetics and Biodistribution
The overall hydrophobicity of an ADC is a critical factor influencing its pharmacokinetic profile.[6] Highly hydrophobic ADCs have a tendency to undergo rapid clearance from circulation, often through uptake by the mononuclear phagocytic system (MPS).[6] This can lead to reduced tumor exposure and increased off-target toxicity.
-
PEG-based Azide Linkers: The incorporation of hydrophilic PEG linkers is a well-established strategy to counteract the hydrophobicity of many cytotoxic payloads.[] By increasing the overall hydrophilicity of the ADC, PEG linkers can improve its solubility, reduce aggregation, and prolong its circulation half-life, leading to enhanced tumor accumulation.[8] The length of the PEG chain can be tuned to optimize these properties.[]
-
2-(2-Azidoethoxy)-5-methylbenzoic acid: The use of a shorter, more hydrophobic linker like 2-(2-Azidoethoxy)-5-methylbenzoic acid may be advantageous in specific contexts. For instance, if the payload itself is sufficiently hydrophilic, a long PEG linker may not be necessary. Furthermore, in some cases, excessive hydrophilicity can hinder cell penetration. While direct comparative data is limited, it is plausible that this linker could be beneficial for payloads where a more compact and less hydrophilic profile is desired for optimal target engagement.
Stability and Payload Release
The stability of the linker is paramount to ensure that the cytotoxic payload is delivered to the target cells before being prematurely released into systemic circulation.[4] The triazole linkage formed via click chemistry is exceptionally stable.[9] However, the structure of the linker itself can influence the stability of the overall ADC.
The flexibility of PEG linkers can provide steric shielding for the payload, protecting it from enzymatic degradation.[10] Conversely, the rigidity of the aromatic linker might offer a different kind of stability by restricting the conformational freedom of the payload. The impact of linker rigidity on payload release from cleavable linkers is an area of active research, with some studies suggesting that a more rigid linker can influence the rate of enzymatic cleavage.
Efficacy and the "Bystander Effect"
The ability of a released payload to kill neighboring antigen-negative tumor cells, known as the "bystander effect," can be influenced by the properties of the linker and the released payload-linker metabolite. Hydrophilic metabolites generated from PEGylated linkers may have altered cell permeability compared to more hydrophobic ones, which could either enhance or diminish the bystander effect depending on the specific payload and tumor microenvironment.
Experimental Protocols
The following are generalized protocols for the conjugation of an azide-linker to an alkyne-modified antibody via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Synthesis of 2-(2-Azidoethoxy)-5-methylbenzoic acid (Proposed)
A plausible synthetic route for 2-(2-Azidoethoxy)-5-methylbenzoic acid, based on the synthesis of similar compounds, is as follows:[11][12]
-
Alkylation of 2-hydroxy-5-methylbenzoic acid: React 2-hydroxy-5-methylbenzoic acid with a suitable 2-azidoethoxy ethylating agent (e.g., 1-azido-2-(2-chloroethoxy)ethane) in the presence of a base (e.g., potassium carbonate) in an appropriate solvent (e.g., DMF).
-
Purification: The crude product can be purified by column chromatography on silica gel to yield 2-(2-Azidoethoxy)-5-methylbenzoic acid.
General Protocol for CuAAC Conjugation to an Antibody
This protocol is a general guideline and requires optimization for specific antibodies and linker-payloads.
Materials:
-
Alkyne-modified antibody in a suitable buffer (e.g., PBS, pH 7.4)
-
Azide-linker-payload (e.g., 2-(2-Azidoethoxy)-5-methylbenzoic acid-drug conjugate or Azido-PEG-drug conjugate) dissolved in a compatible solvent (e.g., DMSO)
-
Copper(II) sulfate (CuSO4) stock solution (e.g., 50 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 250 mM in water)
-
Sodium ascorbate stock solution (freshly prepared, e.g., 500 mM in water)
-
Desalting columns for purification
Procedure:
-
Preparation of Reagents: Prepare fresh solutions of all reagents.
-
Reaction Setup: In a microcentrifuge tube, combine the alkyne-modified antibody with the azide-linker-payload.
-
Catalyst Preparation: In a separate tube, pre-mix the CuSO4 and THPTA solutions.
-
Initiation of Reaction: Add the copper/THPTA mixture to the antibody-linker solution, followed by the addition of the sodium ascorbate solution to initiate the click reaction.
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours.
-
Purification: Purify the resulting ADC using a desalting column to remove excess reagents.
-
Characterization: Characterize the ADC for drug-to-antibody ratio (DAR), purity, and aggregation.
Diagram: Experimental Workflow for Antibody-Drug Conjugation
Caption: A generalized workflow for the conjugation of an azide-linker to an antibody.
Conclusion and Future Perspectives
The choice between a short, semi-rigid aromatic azide linker like 2-(2-Azidoethoxy)-5-methylbenzoic acid and a long, flexible hydrophilic PEG-based azide linker is a nuanced decision that depends heavily on the specific properties of the payload and the desired characteristics of the final bioconjugate.
-
PEG-based azide linkers are the established standard for improving the hydrophilicity, solubility, and pharmacokinetic profile of ADCs, particularly those with hydrophobic payloads.[][8] Their tunable length allows for fine-tuning of the conjugate's properties.[10]
-
2-(2-Azidoethoxy)-5-methylbenzoic acid represents a class of shorter, more rigid linkers that may offer advantages in specific scenarios. These could include applications where a more compact structure is beneficial for target binding or cell penetration, or when the payload itself is sufficiently hydrophilic.
While direct, head-to-head experimental comparisons are currently limited in the published literature, the principles outlined in this guide provide a strong framework for making an informed decision. Future studies directly comparing the in vitro and in vivo performance of ADCs constructed with these distinct linker types will be invaluable in further elucidating the structure-activity relationships of these critical components and advancing the rational design of next-generation bioconjugates.
References
- Tsumura, R., et al. (2021). Linker and Conjugation Site Synergy in Antibody–Drug Conjugates: Impacts on Biological Activity. Pharmaceuticals, 14(9), 893.
- Lyon, R. P., et al. (2014). Elucidating the role of drug-linker hydrophobicity in the disposition of antibody-drug conjugates. Cancer Research, 74(19 Supplement), 4470-4470.
- Prokop, S., et al. (2016).
- Su, D., et al. (2021). Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. Frontiers in Pharmacology, 12, 689482.
- Nishida, K., et al. (2020). Supplementary information: An antibody–supermolecule conjugate for tumor-specific targeting of tumoricidal methylated β-cyclodextrin-threaded polyrotaxanes. RSC Advances, 10(43), 25681-25688.
- Amblard, F., et al. (2021). A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids. Chemical Reviews, 121(13), 7131-7185.
- Vertex AI Search. (n.d.).
-
Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]
- Li, Y., et al. (2022).
-
Wikipedia. (n.d.). Click chemistry. Retrieved from [Link]
- Madsen, K., et al. (2020). Dually Reactive Long Recombinant Linkers for Bioconjugations as an Alternative to PEG. ACS Omega, 5(31), 19476-19487.
- Madsen, K., et al. (2020). Dually Reactive Long Recombinant Linkers for Bioconjugations as an Alternative to PEG. ACS Omega, 5(31), 19476–19487.
- Molbank. (2024). (2R,4aS,6aS,12bR,14aS,14bR)-N-(2-(2-(2-(2-Azidoethoxy)ethoxy)ethoxy)ethyl)-10-hydroxy-2,4a,6a,9,12b,14a-hexamethyl-11-oxo-1,2,3,4,4a,5,6,6a,11,12b,13,14,14a,14b-tetradecahydropicene-2-carboxamide. MDPI.
-
Interchim. (n.d.). Click Chemistry (Azide / alkyne reaction). Retrieved from [Link]
- Brauer, G. M., & Antonucci, J. M. (1962). Synthesis of 2-Propoxy-5-Methylbenzoic Acid. Journal of Research of the National Bureau of Standards Section A: Physics and Chemistry, 66A(4), 355–357.
- Google Patents. (n.d.). CN113072441A - Preparation method of 2-methoxy-6-methylbenzoic acid.
- Pillow, T. H., et al. (2021).
-
EPA. (2025, October 15). 2-(2-methylpropanoyl)benzoic acid Properties. Retrieved from [Link]
-
PubChem. (n.d.). 2-(2-(2-Azidoethoxy)ethoxy)ethanol. Retrieved from [Link]
- ResearchGate. (n.d.). The solubility of benzoic acid in seven solvents.
-
Cheméo. (n.d.). Chemical Properties of 2-((2-Chloroethoxy)carbonyl)benzoic acid (CAS 6139-60-2). Retrieved from [Link]
- Acree, W. E. (2013). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Binary Organic Solvent Mixtures.
Sources
- 1. Click Chemistry [organic-chemistry.org]
- 2. Click chemistry - Wikipedia [en.wikipedia.org]
- 3. What is Click Chemistry? | BroadPharm [broadpharm.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Frontiers | Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency [frontiersin.org]
- 6. aacrjournals.org [aacrjournals.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. precisepeg.com [precisepeg.com]
- 11. Synthesis of 2-Propoxy-5-Methylbenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CN113072441A - Preparation method of 2-methoxy-6-methylbenzoic acid - Google Patents [patents.google.com]
Comparative Guide: Rigid Benzoic Acid Linkers vs. Flexible Alkyl Chains in Bivalent Ligand Design
Executive Summary
In the design of heterobifunctional molecules—particularly Proteolysis Targeting Chimeras (PROTACs) and bivalent inhibitors—the linker is no longer viewed as a passive connector.[1][] It is a critical structural element that dictates thermodynamic binding efficiency, metabolic stability, and cell permeability.[1]
This guide objectively compares two distinct linker classes: Rigid Benzoic Acid-based linkers (representing aromatic, conformationally constrained systems) and Flexible Alkyl Chains (representing entropic, hydrophobic tethers). While alkyl chains offer synthetic simplicity and membrane permeability, rigid benzoic acid linkers provide superior thermodynamic efficiency through pre-organization, often leading to higher potency and "cooperativity" in ternary complex formation.
Part 1: Thermodynamic & Kinetic Principles
The fundamental trade-off between rigid and flexible linkers is governed by the Gibbs Free Energy equation:
The Entropic Penalty ( )
-
Flexible Alkyl Chains: These linkers possess high conformational freedom in solution.[1] Upon binding to the target proteins, the linker must collapse into a single bioactive conformation. This results in a massive loss of conformational entropy (high entropic penalty), which fights against the favorable enthalpy of binding.[3]
-
Rigid Benzoic Acid Linkers: These linkers are "pre-organized."[1][3] The synthetic investment to lock the conformation reduces the degrees of freedom before binding.[3]
Cooperativity ( )
In bivalent systems, cooperativity is defined by the factor
-
Rigid Linkers: promote positive cooperativity (
). By restricting the spatial arrangement, a rigid linker can force the two proteins into a specific orientation that creates de novo protein-protein interactions (PPIs). -
Flexible Linkers: often result in non-cooperative binding (
) or negative cooperativity if the chain causes steric clash.
Visualization: Thermodynamic Energy Landscape
Figure 1: Comparative thermodynamic landscape. Rigid linkers bypass the high entropic cost of folding required by flexible chains during binding events.
Part 2: Pharmacokinetic Profiles (ADME)
Metabolic Stability[7][8]
-
Alkyl Chains: Long alkyl chains are prime targets for Cytochrome P450 (CYP450) enzymes. Omega-oxidation and beta-oxidation can rapidly cleave or functionalize the chain, leading to rapid clearance or toxic metabolites.
-
Benzoic Acid Linkers: The aromatic ring is generally more resistant to oxidative metabolism than an aliphatic chain. Furthermore, the benzoic acid moiety allows for the introduction of electron-withdrawing groups (e.g., fluorine) to block metabolic soft spots, a strategy not easily applied to simple alkyl chains without altering their flexibility.
Permeability & Solubility
-
Alkyl Chains: Highly lipophilic. They drive membrane permeability but suffer from poor aqueous solubility.
-
Benzoic Acid Linkers: The presence of the carboxyl/amide group and the aromatic ring increases polarity compared to alkyl chains. While this improves solubility, it can lower passive membrane permeability unless the "Polar Surface Area" (PSA) is carefully managed via intramolecular hydrogen bonding (chameleonic properties).
Part 3: Comparative Performance Data
The following table summarizes key performance metrics derived from standard bivalent ligand optimization campaigns (e.g., VHL-based PROTACs).
| Feature | Flexible Alkyl Chains | Rigid Benzoic Acid Linkers | Impact on Drug Design |
| Entropic Penalty | High (Unfavorable) | Low (Favorable) | Rigid linkers often yield lower |
| Cooperativity ( | Neutral ( | Potential for High ( | Rigid linkers can induce neo-PPIs between ligase and target. |
| Metabolic Stability | Low (Oxidative liability) | High (Aromatic stability) | Benzoic acid derivatives extend in vivo half-life ( |
| Solubility | Poor (Aggregates) | Moderate to Good | Rigid linkers reduce lipophilicity-driven aggregation. |
| Synthetic Complexity | Low (One-step coupling) | High (Multi-step design) | Alkyl chains are faster for initial "hit" screening. |
| Selectivity | Low (Promiscuous) | High (Geometry specific) | Rigid linkers discriminate between homologous targets. |
Part 4: Experimental Protocols
As a self-validating system, the choice of linker must be confirmed via specific assays. Below are the protocols to verify the "Rigid vs. Flexible" hypothesis in your specific project.
Protocol: Ternary Complex Half-Life Determination (TR-FRET)
Objective: To measure the stability of the Target:PROTAC:Ligase complex. Rigid linkers should show a longer residence time.
Materials:
-
Biotinylated Target Protein.
-
His-tagged E3 Ligase.
-
Europium-labeled Streptavidin (Donor).
-
APC-labeled anti-His antibody (Acceptor).
Step-by-Step Workflow:
-
Preparation: Dilute proteins to 50 nM in assay buffer (50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% Pluronic F-127).
-
Complex Formation: Incubate Target, Ligase, and varying concentrations of Linker-Compound (Rigid vs. Flexible) for 60 mins at RT.
-
Reagent Addition: Add Eu-Streptavidin and APC-antibody. Incubate for 30 mins.
-
Measurement: Read TR-FRET signal (Excitation 337 nm, Emission 665/615 nm) on a PHERAstar or EnVision plate reader.
-
Validation: Plot the "Hook Effect" curve. A rigid linker with positive cooperativity will show a higher
(amplitude of the hook) and a shift in the curve compared to the flexible control.
Protocol: Microsomal Stability Assay
Objective: To confirm the metabolic superiority of the benzoic acid scaffold over the alkyl chain.
Step-by-Step Workflow:
-
Incubation: Prepare 1 µM test compound in phosphate buffer containing 0.5 mg/mL liver microsomes (human/mouse).
-
Initiation: Add NADPH regenerating system. Incubate at 37°C.
-
Sampling: Aliquot samples at 0, 5, 15, 30, and 60 minutes.
-
Quenching: Immediately add ice-cold acetonitrile containing internal standard (e.g., Tolbutamide) to precipitate proteins.
-
Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time. Calculate intrinsic clearance (
).
Part 5: Decision Framework (Visualization)
Use this logic flow to select the appropriate linker for your stage of development.
Figure 2: Strategic decision tree for linker implementation. Flexible linkers are tools for discovery; rigid linkers are tools for drug optimization.
References
-
Bencie, N., et al. (2025). Flexible vs. Rigid Linkers in PROTACs: A Comparative Analysis for Researchers. BenchChem. Link
-
Klein, V. G., et al. (2025). Impact of Linker Composition on VHL PROTAC Cell Permeability. ACS Medicinal Chemistry Letters. Link
-
Testa, A., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. PubMed Central. Link
-
Li, J., et al. (2021). Drug Metabolic Stability in Early Drug Discovery. Drug Metabolism Reviews. Link
-
Mapelli, C., et al. (2015).[7] Flexibility versus Rigidity for Orally Bioavailable Cyclic Hexapeptides. Angewandte Chemie. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 3. quora.com [quora.com]
- 4. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
- 5. researchgate.net [researchgate.net]
- 6. Minimizing the Entropy Penalty for Ligand Binding: Lessons from the Molecular Recognition of the Histo Blood‐Group Antigens by Human Galectin‐3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. espace.library.uq.edu.au [espace.library.uq.edu.au]
A Researcher's Guide to Purity Assessment of 2-(2-Azidoethoxy)-5-methylbenzoic acid via Thin-Layer Chromatography
In the landscape of drug discovery and development, the unequivocal determination of a compound's purity is a cornerstone of success. For novel molecules like 2-(2-Azidoethoxy)-5-methylbenzoic acid, a versatile building block in medicinal chemistry, rapid and reliable analytical methods are paramount. This guide provides an in-depth, experience-driven protocol for assessing the purity of this compound using Thin-Layer Chromatography (TLC), a technique prized for its speed, simplicity, and sensitivity.[1][2][3] We will delve into the causality behind experimental choices, compare mobile phase systems, and offer a framework for trustworthy, self-validating results.
The Principle: Why TLC is a Fit-for-Purpose Tool
Thin-Layer Chromatography separates components of a mixture based on the principle of differential partitioning between a stationary phase and a mobile phase.[2][4] The stationary phase, typically a polar adsorbent like silica gel coated on a plate, competes with the mobile phase (a solvent system) for the analyte.[1][4]
For 2-(2-Azidoethoxy)-5-methylbenzoic acid, its structure dictates its behavior. The benzoic acid moiety provides significant polarity, while the methyl and ethoxy groups introduce non-polar character. This amphiphilic nature makes it an ideal candidate for silica gel TLC. Polar impurities will adhere more strongly to the silica and travel shorter distances up the plate, resulting in a lower Retention Factor (Rf). Conversely, less polar impurities will be carried further by the mobile phase, yielding a higher Rf value.[5][6] A pure compound should ideally present as a single, well-defined spot.[2][4][7]
The Retention Factor (Rf) is a key metric, calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front.[6][8][9]
Rf = Distance traveled by the spot / Distance traveled by the solvent front
This value, while characteristic, is highly dependent on the experimental conditions, including the exact solvent system, temperature, and plate type.[5] Therefore, direct comparison of Rf values is most reliable when samples are run on the same plate.[5]
Critical Safety Considerations for Handling Organic Azides
Before commencing any experimental work, it is imperative to acknowledge the potential hazards associated with organic azides. These compounds are energy-rich and can be sensitive to heat, shock, or pressure, potentially leading to explosive decomposition.[10][11]
Core Safety Mandates:
-
Work in a Fume Hood: Always handle organic azides within a certified chemical fume hood.[12][13]
-
Use Personal Protective Equipment (PPE): A flame-resistant lab coat, nitrile gloves, and ANSI-compliant safety goggles are mandatory.[12][13] A blast shield is highly recommended.[11]
-
Avoid Metal Contact: Never use metal spatulas to handle azides, as this can lead to the formation of highly sensitive heavy metal azides.[11][14] Use plastic or ceramic spatulas.
-
Solvent Choice: Avoid chlorinated solvents like dichloromethane or chloroform, which can form explosively unstable poly-azidomethanes.[10][11][13]
-
Waste Disposal: Azide-containing waste must be collected in a dedicated, clearly labeled container and must never be mixed with acids or heavy metals.[10][12][13]
Experimental Protocol: A Step-by-Step Guide
This protocol is designed to be a self-validating system, incorporating a reference spot for direct comparison.
Materials and Reagents:
-
Silica gel 60 F254 TLC plates
-
2-(2-Azidoethoxy)-5-methylbenzoic acid sample
-
Developing chamber with a lid
-
Capillary spotters or micropipette
-
UV lamp (254 nm)
-
Solvents (analytical grade): Ethyl Acetate, Hexanes, Acetic Acid
-
Sample vials
-
Forceps
-
Pencil
Workflow Diagram
Sources
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. Thin-layer chromatography - Wikipedia [en.wikipedia.org]
- 3. Thin-Layer & Paper Chromatography Testing | Butterworth Labs [butterworth-labs.co.uk]
- 4. Thin Layer Chromatography to check purity of Benzophenone [sites.science.oregonstate.edu]
- 5. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 6. tutorchase.com [tutorchase.com]
- 7. Home Page [chem.ualberta.ca]
- 8. Khan Academy [khanacademy.org]
- 9. How to Calculate Rf TLC - Oreate AI Blog [oreateai.com]
- 10. ucd.ie [ucd.ie]
- 11. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 12. uvic.ca [uvic.ca]
- 13. ehs.ucsb.edu [ehs.ucsb.edu]
- 14. artscimedia.case.edu [artscimedia.case.edu]
Publish Comparison Guide: Validation of Bioorthogonal Labeling Efficiency using 2-(2-Azidoethoxy)-5-methylbenzoic Acid
The following guide provides a rigorous technical validation of 2-(2-Azidoethoxy)-5-methylbenzoic acid , a specialized heterobifunctional linker designed for high-fidelity bioorthogonal labeling.
This document is structured to serve as a primary reference for validating this reagent against standard alternatives in drug discovery and proteomic workflows.
Executive Summary: The Structural Advantage
2-(2-Azidoethoxy)-5-methylbenzoic acid represents a distinct class of "Hybrid Aliphatic-Aromatic" linkers. Unlike direct aryl azides (where the azide is conjugated to the ring) or long-chain PEG-azides (which introduce flexibility and polydispersity), this compound offers a precise, rigid scaffold with a primary alkyl azide functionality.
-
Core Function: Heterobifunctional crosslinker (Carboxylic acid for amide bonding; Azide for Click Chemistry).
-
Primary Application: Site-specific labeling of amines (e.g., Lysine residues) followed by CuAAC or SPAAC conjugation.
-
Key Differentiator: The ethoxy spacer isolates the azide group from the aromatic ring, preserving the fast kinetics of aliphatic azides while maintaining the UV-traceability and stability of an aromatic core.
Comparative Analysis: Benchmarking Performance
To validate the efficiency of 2-(2-Azidoethoxy)-5-methylbenzoic acid (hereafter Compound A ), we compare it against two industry standards: 4-Azidobenzoic Acid (Direct Aryl Azide) and Azido-PEG3-Acid (Flexible Hydrophilic Linker).
Table 1: Physicochemical & Kinetic Comparison
| Feature | Compound A (2-(2-Azidoethoxy)-5-methyl...) | 4-Azidobenzoic Acid (Standard Aryl Azide) | Azido-PEG3-Acid (Standard PEG Linker) |
| Azide Type | Primary Alkyl (-O-CH₂-CH₂-N₃) | Aryl (Ar-N₃) | Primary Alkyl (PEG-N₃) |
| CuAAC Kinetics | Fast (~10–100 M⁻¹s⁻¹) | Slow (~1 M⁻¹s⁻¹) [1] | Fast (~10–100 M⁻¹s⁻¹) |
| Electronic Effect | Insulated (No conjugation to ring) | Conjugated (Electron-withdrawing ring reduces nucleophilicity) | Insulated |
| UV Traceability | Yes (Benzoate chromophore) | Yes (Strong absorption) | No (Transparent) |
| Solubility | Moderate (Organic/Aqueous mix) | Low (Requires DMSO) | High (Water soluble) |
| Steric Profile | Rigid, Short Spacer | Rigid, No Spacer | Flexible, Long Spacer |
Analyst Insight: Compound A is superior when you require the kinetic efficiency of an alkyl azide but the UV-quantification capability of an aromatic system. It avoids the sluggish reactivity often seen with direct aryl azides in copper-catalyzed reactions.
Mechanism of Action & Labeling Workflow
The validation of this compound relies on a two-step bioorthogonal workflow. The carboxylic acid is first activated to label a biomolecule, followed by a "Click" reaction with a reporter.
Diagram 1: Bioorthogonal Labeling Pathway
Caption: Logical flow of two-step labeling: (1) Amide coupling introduces the azide handle via the benzoate scaffold; (2) Bioorthogonal click reaction attaches the detection probe.
Validation Protocols (Standard Operating Procedures)
Protocol A: Kinetic Efficiency Validation (Fluorescence Assay)
Objective: Determine if the ethoxy spacer effectively restores aliphatic azide reactivity compared to aryl azides.
Materials:
-
Compound A, 4-Azidobenzoic acid (Control 1).
-
Propargyl-Rhodamine (Alkyne Reporter).
-
CuSO₄ / THPTA / Sodium Ascorbate (Catalyst System).
Step-by-Step Methodology:
-
Preparation: Prepare 10 mM stocks of Compound A and Control 1 in DMSO.
-
Reaction Mix: In a 96-well black plate, mix:
-
50 µM Azide (Compound A or Control).
-
50 µM Propargyl-Rhodamine.
-
100 µM CuSO₄ premixed with 500 µM THPTA ligand.
-
-
Initiation: Add 1 mM Sodium Ascorbate to initiate the reaction.
-
Monitoring: Measure fluorescence intensity (Ex/Em for Rhodamine) every 30 seconds for 60 minutes.
-
Data Analysis: Plot Fluorescence vs. Time.
-
Success Metric: Compound A should reach 90% plateau significantly faster (typically <10 mins) than 4-Azidobenzoic acid (>30 mins) due to the aliphatic nature of the azide [2].
-
Protocol B: Specificity & Background Check (Lysate Labeling)
Objective: Confirm that the methyl-benzoate core does not induce non-specific hydrophobic sticking to proteins.
Methodology:
-
Lysate Prep: Harvest HeLa cell lysate (1 mg/mL).
-
Incubation: Spike lysate with 100 µM Compound A. Incubate for 1 hour at 37°C.
-
Click Reaction: Add TAMRA-Alkyne and CuAAC reagents (as above) for 30 mins.
-
Precipitation: Precipitate proteins with cold methanol (removes unreacted probe).
-
Detection: Re-dissolve pellet in SDS-PAGE buffer and run gel. Visualize in-gel fluorescence.
-
Success Metric: Clean lanes with minimal background smear compared to a "No-Click" control. High background indicates hydrophobic aggregation of the linker.
-
Critical Analysis: Why Choose This Linker?
The "Insulation" Effect
In direct aryl azides, the aromatic ring pulls electron density from the azide, stabilizing it but reducing its nucleophilicity toward the alkyne. By inserting the -O-CH₂-CH₂- (ethoxy) spacer, Compound A effectively "insulates" the azide.
-
Result: The azide behaves like a highly reactive alkyl azide, ensuring rapid labeling even at low concentrations [3].
UV Quantification
Unlike PEG-based azides, the 5-methylbenzoic acid core provides a distinct UV absorbance signature (typically ~250-280 nm).
-
Benefit: This allows researchers to quantify the "Degree of Labeling" (DOL) on a protein before the click reaction occurs, simply by measuring the absorbance ratio of protein (280nm) vs. linker.
Diagram 2: Structural Logic of Reactivity
Caption: Mechanistic comparison showing how the ethoxy spacer decouples the azide from the aromatic ring, restoring reactivity.
References
-
BenchChem. (2025).[1] A Comparative Guide to the Characterization of Aromatic Azide Click Products. Retrieved from
-
National Institutes of Health (NIH). (2024). Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. PMC. Retrieved from
- Prescher, J. A., & Bertozzi, C. R. (2005). Chemistry in living systems. Nature Chemical Biology.
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-(2-Azidoethoxy)-5-methylbenzoic Acid
As researchers and scientists dedicated to advancing drug development, our commitment to safety is as paramount as our pursuit of innovation. The handling and disposal of energetic compounds like 2-(2-azidoethoxy)-5-methylbenzoic acid demand a meticulous, informed approach that goes beyond standard laboratory protocols. This guide provides an in-depth, procedural framework for the safe management and disposal of this compound, grounded in established chemical safety principles. Our objective is to empower you with the knowledge to not only follow procedures but to understand the critical reasoning that underpins them, ensuring a self-validating system of safety within your laboratory.
Hazard Assessment of 2-(2-Azidoethoxy)-5-methylbenzoic Acid
Before any handling or disposal, a thorough understanding of the molecule's potential hazards is essential. Organic azides are classified as energetic materials, meaning they can decompose explosively with the input of energy from sources like heat, light, friction, or shock.[1][2][3] The stability of an organic azide is intrinsically linked to its molecular structure.
Structural Stability Analysis
Two key principles help in assessing the stability of an organic azide:
-
Carbon-to-Nitrogen (C/N) Ratio: This ratio is a primary indicator of stability. For 2-(2-azidoethoxy)-5-methylbenzoic acid (C₁₀H₁₁N₃O₃), the ratio is calculated as follows:
-
Number of Carbon Atoms (Nc) = 10
-
Number of Nitrogen Atoms (Nn) = 3
-
C/N Ratio = 10 / 3 ≈ 3.33
A C/N ratio of 3 or greater generally suggests that the compound can be handled with appropriate care.[2][3] This molecule, with a ratio of approximately 3.33, falls into a category that can be isolated and stored, provided that strict safety protocols are followed.[3]
-
-
The Rule of Six: This guideline posits that having at least six carbon atoms (or other similarly sized atoms) for each energetic functional group provides sufficient dilution to render the compound relatively safe for handling.[1][2] In this case, the molecule has ten carbons for one azide group, satisfying this rule.
Despite these favorable indicators, it is crucial to treat 2-(2-azidoethoxy)-5-methylbenzoic acid as a potentially explosive compound at all times.[1][3] The presence of the azide "explosophore" mandates caution.[1]
Chemical Reactivity Hazards
Beyond its explosive potential, the compound presents specific chemical reactivity risks:
-
Acid Incompatibility: A critical and repeatedly emphasized hazard is the reaction of azides with acids.[1] This reaction can generate hydrazoic acid (HN₃), a substance that is both highly toxic and explosive.[1][4] The carboxylic acid moiety within the molecule itself does not pose an intramolecular risk under standard conditions, but external acidic environments must be strictly avoided during storage and disposal.
-
Metal Incompatibility: Azides can react with heavy metals—such as lead, copper, silver, or mercury—to form highly shock-sensitive and explosive metal azides.[1][5][6] This is particularly relevant for disposal, as contact with metal plumbing, spatulas, or other equipment can create a significant detonation hazard.[5][7]
-
Halogenated Solvent Incompatibility: The use of halogenated solvents like dichloromethane (DCM) or chloroform with azides is strongly discouraged.[1][8] These mixtures can form extremely unstable di- and tri-azidomethane compounds.[1]
Pre-Disposal Safety and Handling
Proper disposal begins with proper handling and storage. Adherence to these protocols minimizes risk from the moment the compound is synthesized or received.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is non-negotiable.
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical splash goggles or safety glasses with side shields. | Protects against splashes of solutions and fragmentation in case of unexpected decomposition.[5] |
| Hand Protection | Nitrile gloves (double-gloving is recommended). | Provides a barrier against skin absorption, which can be a route for azide toxicity.[2][5] |
| Body Protection | Flame-resistant laboratory coat. | Protects skin and clothing from spills and provides a degree of thermal protection.[5] |
| Additional | Blast shield. | Required for all procedures involving the heating or concentration of azides, or when working with quantities greater than a few grams.[5][8] |
Designated Work Area and Storage
-
All work with 2-(2-azidoethoxy)-5-methylbenzoic acid should be conducted within a certified chemical fume hood to contain any potential release of toxic vapors or aerosols.[2][5]
-
Store the compound in a cool, well-ventilated area, away from light, heat, and sources of ignition.[2][9] Use plastic amber containers for storage.[1]
-
Crucially, store azides separately from acids and heavy metals or their salts.[1][2]
Disposal Procedures: A Two-Pathway Approach
The appropriate disposal method for 2-(2-azidoethoxy)-5-methylbenzoic acid depends on its concentration and quantity. The overarching principle is to convert the energetic azide into a more stable compound (an amine) whenever feasible before it enters the waste stream.[1]
Diagram: Disposal Decision Workflow
This diagram outlines the decision-making process for selecting the correct disposal path.
Sources
- 1. safety.pitt.edu [safety.pitt.edu]
- 2. safety.fsu.edu [safety.fsu.edu]
- 3. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 4. osha.gov [osha.gov]
- 5. chemistry.unm.edu [chemistry.unm.edu]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. ehs.ucsb.edu [ehs.ucsb.edu]
- 8. artscimedia.case.edu [artscimedia.case.edu]
- 9. uvic.ca [uvic.ca]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
